Trisulfures organiques

Organic trisulfides are a class of compounds characterized by the presence of three sulfur atoms in each molecule, typically forming cyclic or non-cyclic structures. These compounds play significant roles in various fields including pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties. Structurally, they can be linear or branched, with the sulfur atoms often linked to carbon atoms through single bonds, creating functional groups that are highly reactive towards nucleophiles.

In pharmaceutical applications, organic trisulfides have been explored for their potential as drug delivery systems and as intermediates in medicinal chemistry due to their ability to form transient covalent bonds. Their redox properties make them useful in developing anti-oxidant and anti-inflammatory agents. In agrochemicals, these compounds can serve as fungicides or herbicides by disrupting cell wall synthesis or interfering with metabolic pathways of target organisms.

The versatility of organic trisulfides lies in their ability to undergo multiple types of reactions such as thiolation, sulfenation, and sulfinylation, making them valuable reagents for synthesizing complex molecules. Their use is subject to regulatory considerations due to the potential environmental impacts associated with their synthesis and disposal.

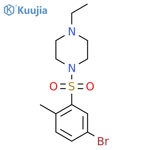

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

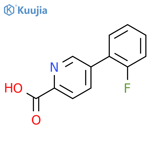

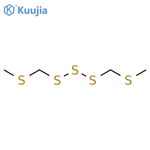

|

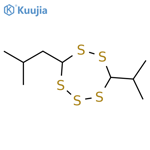

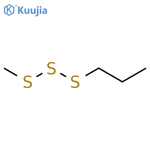

4-Isopropyl-7-(2-Methylpropyl)-1,2,3,5,6-pentathiepane | 151261-52-8 | C9H18S5 |

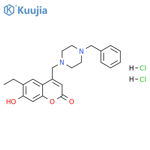

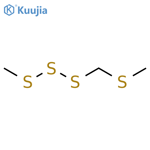

|

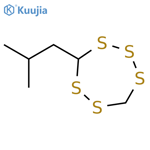

4-(2-Methylpropyl)-1,2,3,5,6-pentathiepane | 151261-50-6 | C6H12S5 |

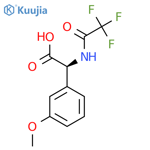

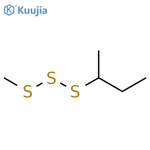

|

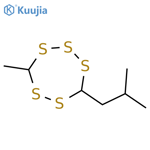

4-isobutyl-7-methyl-1,2,3,5,6-pentathiepane | 151261-51-7 | C7H14S5 |

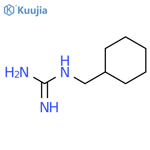

|

Bis[(methylthio)methyl] trisulfide | 88496-84-8 | C4H10S5 |

|

Trisulfide, methyl (methylthio)methyl | 185992-79-4 | C3H8S4 |

|

Trisulfide, methyl 1-methylpropyl | 91793-85-0 | C5H12S3 |

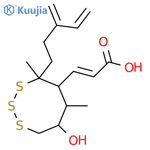

|

3-[7-Hydroxy-4,6-dimethyl-4-(3-methylene-4-pentenyl)-1,2,3-trithiocan-5-yl]-2-propenoic acid | 459835-78-0 | C16H24O3S3 |

|

methyl propyl trisulphide | 17619-36-2 | C4H10S3 |

|

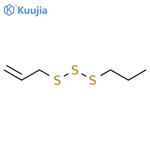

Allyl Propyltrisulfide | 33922-73-5 | C6H12S3 |

|

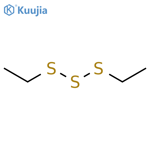

3,4,5-Trithiaheptane | 3600-24-6 | C4H10S3 |

Littérature connexe

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

Fournisseurs recommandés

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés